molecular formula C13H14ClNO3S2 B2358039 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide CAS No. 2034405-00-8

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide

Cat. No.: B2358039
CAS No.: 2034405-00-8
M. Wt: 331.83
InChI Key: HEJCNRUPRRCNQP-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound features a thiophene ring substituted with a chlorine atom and a methoxyethyl group, attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide: Similar structure but with a different position of the chlorine atom.

    N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide: Bromine substituted instead of chlorine.

    N-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)benzenesulfonamide: Ethoxyethyl group instead of methoxyethyl.

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group and the position of the chlorine atom on the thiophene ring can significantly affect its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c1-18-11(12-7-8-13(14)19-12)9-15-20(16,17)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJCNRUPRRCNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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